2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the quinolinone-based acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 3,4-dimethylbenzoyl group at position 3 and an N-(4-ethoxyphenyl)acetamide moiety at position 1. Its structure integrates multiple functional groups that influence its physicochemical and biological properties:
- 6,7-Dimethoxy groups: Improve solubility and hydrogen-bonding capacity.
- 4-Ethoxyphenyl acetamide: Modulates electronic effects and steric bulk compared to methoxy or halogenated analogs.
The molecular formula is inferred as C₃₀H₃₀N₂O₆ (molecular weight: ~538.57 g/mol), though exact data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-6-38-22-11-9-21(10-12-22)31-28(33)17-32-16-24(29(34)20-8-7-18(2)19(3)13-20)30(35)23-14-26(36-4)27(37-5)15-25(23)32/h7-16H,6,17H2,1-5H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUAGNFZNTXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include acetic acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Common in modifying the benzoyl or ethoxyphenyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to two analogs with modifications in the benzoyl and phenylacetamide substituents (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 3,4-dimethylbenzoyl group in the target compound increases lipophilicity compared to Analog 1’s 4-ethylbenzoyl group. This may improve blood-brain barrier penetration but reduce aqueous solubility.
Electronic and Steric Modifications :
- Analog 2’s 4-chlorobenzoyl group introduces an electron-withdrawing effect, which could strengthen hydrogen-bonding interactions (e.g., with kinase ATP pockets) but may also increase metabolic instability .
- The dimethoxy groups in all analogs likely contribute to crystalline packing patterns, as seen in related acetamide derivatives with defined hydrogen-bonding networks (e.g., R₂²(10) motifs) .
Synthetic Considerations: The synthesis of such analogs typically involves coupling substituted benzoyl chlorides with quinolinone intermediates, followed by acetamide formation via carbodiimide-mediated reactions (similar to methods in ).
Research Findings and Limitations
- Structural Analysis : X-ray crystallography (using programs like SHELX ) could resolve conformational differences, as seen in dichlorophenyl acetamide derivatives with variable dihedral angles (54.8°–77.5°) between aromatic rings .
- Data Gaps : Critical parameters (e.g., melting points, solubility, IC₅₀ values) are absent in the evidence, limiting a full structure-activity relationship (SAR) analysis.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a derivative of quinoline and has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H28N2O4
- Molecular Weight : 440.51 g/mol
Structure Analysis
The compound features a quinoline core substituted with a dimethylbenzoyl group and an ethoxyphenyl acetamide moiety. This unique structure is believed to contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzyme activities by binding to their active sites or allosteric sites, thereby modulating their functions.
- Receptor Interaction : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
These results indicate significant cytotoxicity, suggesting that the compound may serve as a potential anticancer agent.
Neurological Implications
Research has also indicated that this compound may possess neuroprotective properties. A study focusing on cerebrovascular spasms highlighted its potential as a therapeutic agent in preventing brain vascular complications .
Study on Anticancer Properties
In a recent investigation, a series of quinoline derivatives were synthesized and tested for their anticancer properties. The study found that compounds similar to this compound exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 10 µM to 15 µM .
Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of ischemia. The results demonstrated that these compounds could reduce neuronal damage and improve functional recovery after cerebral ischemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
